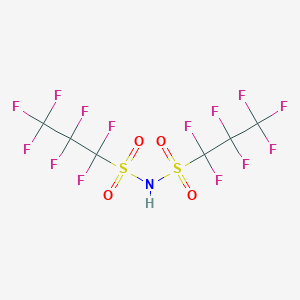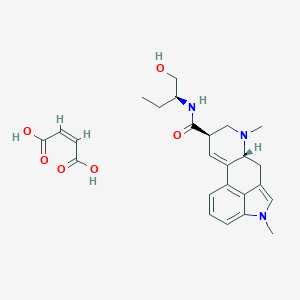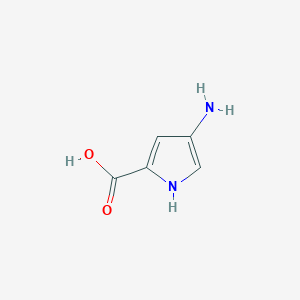
Laurylsphingosine
Descripción general
Descripción
C12-Ceramida, también conocida como N-lauroil-D-eritro-esfingosina, es un esfingolípido bioactivo que desempeña un papel crucial en diversos procesos celulares. Es miembro de la familia de las ceramidas, que son moléculas lipídicas compuestas por esfingosina y un ácido graso. Las ceramidas son componentes esenciales de las membranas celulares y están implicadas en la transducción de señales, la apoptosis y la diferenciación celular .
Aplicaciones Científicas De Investigación
La C12-Ceramida tiene numerosas aplicaciones en la investigación científica:
Mecanismo De Acción
La C12-Ceramida ejerce sus efectos modulando varias vías celulares. Puede influir en las propiedades de la membrana, como la fluidez y la permeabilidad, e interactuar con proteínas efectoras específicas. Se sabe que las ceramidas activan las fosfatasas de proteínas, como la proteína fosfatasa 2A, e inhiben las quinasas de proteínas, como la proteína quinasa B (AKT). Estas interacciones conducen a la regulación de la apoptosis, la autofagia y la inflamación .
Análisis Bioquímico
Cellular Effects
Laurylsphingosine has a profound impact on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The exact effects can vary depending on the cell type and the specific biochemical context.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanisms of action are complex and depend on the specific biochemical context.
Metabolic Pathways
This compound is involved in the ceramide biosynthetic process . It interacts with various enzymes and cofactors within this pathway. This could also include any effects on metabolic flux or metabolite levels.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La C12-Ceramida se puede sintetizar mediante varios métodos. Un enfoque común implica la condensación de esfingosina con ácido láurico (ácido dodecanoico) en presencia de un agente de acoplamiento como diciclohexilcarbodiimida (DCC) y un catalizador como 4-dimetilaminopiridina (DMAP). La reacción se lleva a cabo normalmente en un disolvente orgánico como el diclorometano a temperatura ambiente .
Métodos de producción industrial
La producción industrial de C12-Ceramida a menudo implica la síntesis enzimática utilizando ceramid sintetasas. Estas enzimas catalizan la acilación de la esfingosina con ácidos grasos, produciendo ceramidas con alta especificidad y eficiencia. Este método es preferible para la producción a gran escala debido a sus suaves condiciones de reacción y su alto rendimiento .
Análisis De Reacciones Químicas
Tipos de reacciones
La C12-Ceramida experimenta varias reacciones químicas, incluyendo:
Reducción: La reducción de ceramidas puede producir dihidroceramidas, que tienen funciones biológicas distintas.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno u otros agentes oxidantes en condiciones suaves.
Reducción: Borohidruro de sodio u otros agentes reductores en un disolvente adecuado.
Sustitución: Varios nucleófilos en presencia de catalizadores como los ácidos de Lewis.
Principales productos formados
Ceramida-1-fosfato: Formada a través de la oxidación.
Dihidroceramidas: Formadas a través de la reducción.
Esfingomielinas y glicoesfingolípidos: Formadas a través de reacciones de sustitución.
Comparación Con Compuestos Similares
Compuestos similares
C16-Ceramida: Otra ceramida con una cadena de ácidos grasos más larga.
C18-Ceramida: Similar a la C16-Ceramida pero con una cadena de ácidos grasos aún más larga.
Dihidroceramidas: Formas reducidas de ceramidas con funciones biológicas distintas.
Singularidad de la C12-Ceramida
La C12-Ceramida es única debido a su longitud específica de la cadena de ácidos grasos, que influye en sus propiedades biofísicas y funciones biológicas. Se ha demostrado que tiene efectos distintos en las vías de señalización celular en comparación con las ceramidas de cadena más larga, lo que la convierte en una herramienta valiosa para estudiar la relación estructura-función de las ceramidas .
Propiedades
IUPAC Name |
N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]dodecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H59NO3/c1-3-5-7-9-11-13-14-15-16-18-19-21-23-25-29(33)28(27-32)31-30(34)26-24-22-20-17-12-10-8-6-4-2/h23,25,28-29,32-33H,3-22,24,26-27H2,1-2H3,(H,31,34)/b25-23+/t28-,29+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFPPRPLRSPNIB-VARSQMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H59NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401304172 | |
| Record name | N-Lauroyl-D-erythro-sphingosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401304172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cer(d18:1/12:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004947 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble | |
| Record name | Cer(d18:1/12:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004947 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
74713-60-3 | |
| Record name | N-Lauroyl-D-erythro-sphingosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74713-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Lauroylsphingosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074713603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Lauroyl-D-erythro-sphingosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401304172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cer(d18:1/12:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004947 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is laurylsphingosine used to study Farber disease?
A1: this compound, a synthetic analog of the natural substrate ceramide, is instrumental in diagnosing Farber disease. This disease arises from a deficiency in the enzyme acid ceramidase. This enzyme typically breaks down ceramide, but its deficiency leads to ceramide accumulation in tissues [, ]. Researchers use this compound in a sensitive assay to measure acid ceramidase activity in cells and plasma. By analyzing how effectively cells break down this compound, scientists can diagnose Farber disease and assess enzyme activity levels in patients and carriers [].
Q2: Can you explain the significance of reduced ceramidase activity found in parents of a child with Farber disease?
A2: Farber disease is an autosomal recessive disorder, meaning an individual needs two copies of the mutated gene to express the disease []. The study by Harzer et al. [] found that parents of a child with Farber disease had significantly reduced ceramidase activity compared to normal individuals. This finding is crucial as it demonstrates that parents of affected children are carriers of the disease. Although carriers themselves do not have Farber disease, they possess one copy of the mutated gene and therefore have reduced enzyme activity. This information is critical for genetic counseling and family planning.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Fluoro-1,5-dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B130166.png)






![[12-(4-Ethylphenyl)dodecyl] 2-nitrophenyl ether](/img/structure/B130182.png)


